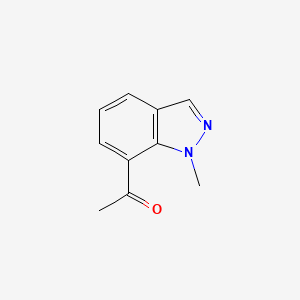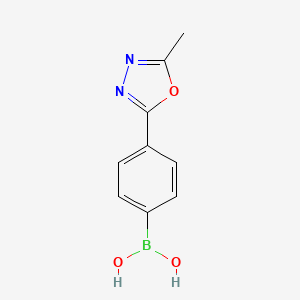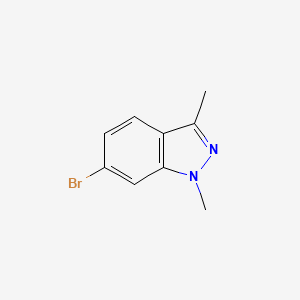
2,4,6-Trichlorophenyl 1-propanesulfonate
Overview
Description
“2,4,6-Trichlorophenyl 1-propanesulfonate” is a chemical compound with the molecular formula C9H9Cl3O3S . It has a molecular weight of 303.59 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Cl3O3S/c1-2-3-16(13,14)15-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 71 - 73 degrees Celsius .
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
The application of 2,4,6-Trichlorophenyl 1-propanesulfonate in the field of fuel cells, specifically in the synthesis and characterization of proton exchange membranes (PEMs), is significant. For instance, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers were synthesized using compounds including 2,6-dichlorobenzonitrile, demonstrating the material's potential in creating membranes with tunable properties for Direct Methanol Fuel Cells (DMFCs) and H2/air fuel cells. These membranes exhibit adjustable water uptake, proton conductivity, and methanol permeabilities, essential for enhancing the interface in DMFCs and potentially addressing delamination failure mechanisms in hydrocarbon membrane electrode assemblies (MEAs) (Sankir et al., 2007). Similarly, new locally and densely sulfonated poly(ether sulfone)s were prepared for fuel cell applications, showcasing the formation of well-defined phase-separated structures, which led to efficient proton conduction at various relative humidity levels (Matsumoto et al., 2009).
Catalysts in Synthesis Reactions
This compound also finds application in synthesis reactions as a catalyst. A Bronsted-acidic task-specific ionic liquid was employed as a catalyst for the synthesis of dibenzo[a,j]xanthenes, illustrating the compound's role in facilitating reactions with high yields, short reaction times, and simple workup procedures, thus presenting a novel method compared to conventional synthesis techniques (Gong et al., 2009).
Environmental Microbiology
In environmental microbiology, research has been conducted on the effects of 2-bromoethanesulfonate, a compound structurally related to this compound, on bacterial communities in anaerobic cultures that reductively dechlorinate trichloroethene (TCE). This study indicates that while 2-bromoethanesulfonate is known to inhibit methanogenesis, it does not hinder the dechlorination of TCE or other chlorinated ethenes, although it alters the intermediates and end products observed (Chiu & Lee, 2001).
Safety and Hazards
The safety information for “2,4,6-Trichlorophenyl 1-propanesulfonate” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid dust formation .
Future Directions
properties
IUPAC Name |
(2,4,6-trichlorophenyl) propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O3S/c1-2-3-16(13,14)15-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZHTAZHUFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277465 | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171919-51-9 | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



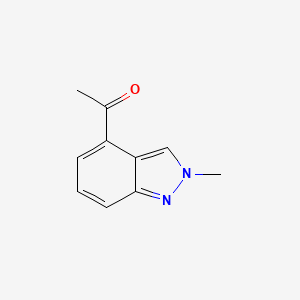
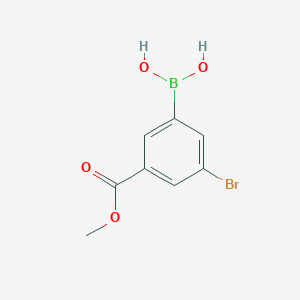
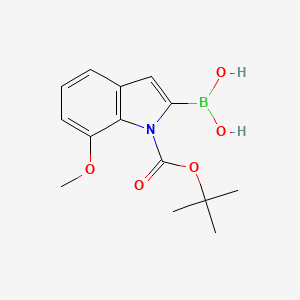
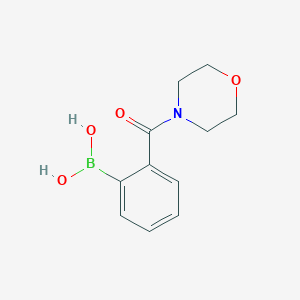

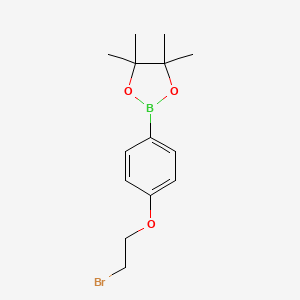

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)



